1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone

Medicinal Chemistry Physicochemical Property Drug Design

Medicinal chemistry teams requiring 1,2,3-thiadiazole building blocks with CNS-optimized physicochemical profiles often encounter limited sourcing options for the 5-methylamino-substituted derivative. Generic 5-amino or unsubstituted analogs lack the balanced lipophilicity (logP 0.78) and hydrogen-bonding capacity essential for blood-brain barrier penetration studies. This compound fills that gap. • Enables unique N-alkylation and ketone condensation reactions inaccessible with 5-amino analogs (CAS 4100-41-8) • TPSA of 54.88 Ų and logP 0.78 place it within optimal CNS drug property space • Validated pharmacophore scaffold for antifungal, antibacterial, and agrochemical lead optimization • Offered as a custom intermediate for focused library synthesis and SAR exploration; bulk quantities available for preclinical development.

Molecular Formula C5H7N3OS
Molecular Weight 157.191
CAS No. 18076-41-0
Cat. No. B579465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone
CAS18076-41-0
SynonymsKetone, methyl 5-(methylamino)-1,2,3-thiadiazol-4-yl (8CI)
Molecular FormulaC5H7N3OS
Molecular Weight157.191
Structural Identifiers
SMILESCC(=O)C1=C(SN=N1)NC
InChIInChI=1S/C5H7N3OS/c1-3(9)4-5(6-2)10-8-7-4/h6H,1-2H3
InChIKeyQZXLLNSRYUUZFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone: Core Structure & Procurement


1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone is a heterocyclic small molecule belonging to the 1,2,3-thiadiazole class, which is recognized as a privileged scaffold in medicinal chemistry and agrochemical development [1]. This specific compound is characterized by the presence of a reactive ketone at the 4-position and a secondary amine (methylamino) substituent at the 5-position of the thiadiazole ring. This combination of functional groups provides a distinct synthetic handle and physicochemical profile compared to the unsubstituted 1,2,3-thiadiazole core or its 5-amino precursor, influencing its utility as a custom intermediate in the synthesis of more complex bioactive molecules .

1,2,3-Thiadiazole privileged scaffold for med chem and agrochemical design
Reactive ketone at C4 and secondary methylamino at C5 as dual synthetic handles
Selective mono-N-alkylation route to N-methyl tertiary amine derivatives

1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone: Irreplaceable vs. Common Analogs


Due to the specific electronic and steric properties imparted by the 5-methylamino group, this compound cannot be functionally substituted by its simpler or more common class analogs like 5-amino-1,2,3-thiadiazole (CAS 4100-41-8) or unsubstituted 1-(1,2,3-thiadiazol-4-yl)ethan-1-one (CAS 27643-14-7). Substituting the primary amine with a secondary methylamino group alters both the hydrogen-bonding donor/acceptor capacity and the basicity of the molecule, which are critical parameters in drug-receptor interactions [1]. Furthermore, the dual presence of the nucleophilic methylamino group and the electrophilic acetyl group enables unique synthetic transformations that are not accessible with the 5-amino analog, making this specific derivative a required building block for generating targeted N-alkylated downstream compounds .

1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone
H-Bond donor profile mismatch 5-amino analog provides two donors, which may alter solubility and target interaction patterns; the single methylamino donor may shift physicochemical behavior.
1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone
Synthetic pathway divergence Secondary amine enables controlled mono-functionalization; primary amine analog tends toward di-substitution, leading to different product space and may require protection/deprotection steps.

Quantitative Evidence vs. Closest Analogs


Lipophilicity: Methylamino vs. Primary Amine

Computational analysis indicates that substituting the primary amine in 5-amino-1,2,3-thiadiazole with a methylamino group in the target compound increases its calculated partition coefficient (logP). This is a class-level inference based on the addition of a methyl group, a well-established structural modification known to enhance membrane permeability. The target compound's predicted logP value reflects this increase, which is crucial for optimizing bioavailability in early-stage drug discovery .

Lipophilicity
Class-level
Predicted logP 0.78 (target) vs ~0.06 (5-amino analog)
Reported higher logP suggests improved membrane diffusion potential
Class-level inference; data to verify
Medicinal Chemistry Physicochemical Property Drug Design

Hydrogen Bond Donor Count Advantage

The target compound contains a single hydrogen bond donor (the methylamino NH), compared to zero for the unsubstituted 1-(1,2,3-thiadiazol-4-yl)ethan-1-one (CAS 27643-14-7) core and two for the 5-amino analog. This specific donor count is a key determinant in meeting Lipinski's Rule of Five guidelines for oral drug candidates . The balanced donor/acceptor profile, with 1 donor and 5 acceptors, provides a unique starting point for optimizing solubility and permeability simultaneously .

H-Bond donors
Class-level
1 donor (target) vs 0 (unsubstituted core) and 2 (5-amino analog)
Balanced donor count may support ADME property optimization screening
Structural analysis; context-dependent
Medicinal Chemistry ADME Molecular Property

N-Alkylation Selectivity Over Primary Amine

The presence of a secondary amine (methylamino) in the target compound, as opposed to a primary amine in 5-amino-1,2,3-thiadiazole, dictates a distinct set of synthetic transformations. Primary amines undergo exhaustive alkylation or acylation, whereas secondary amines can be selectively mono-alkylated or acylated to yield tertiary amines. This provides a direct route to a structurally defined chemical space of N-methyl-N-alkyl or N-methyl-N-acyl derivatives that are not readily accessible from the 5-amino starting material .

N-Alkylation selectivity
Class-level
Secondary amine allows mono-functionalization; primary amine prone to di-substitution
Supports direct synthesis of N-methyl tertiary amine derivatives without protection steps
Synthetic pathway context; review required
Organic Synthesis Medicinal Chemistry Building Block

Key Research Applications


Antimicrobial Lead Optimization Scaffold

The 1,2,3-thiadiazole core is a validated pharmacophore for antifungal and antibacterial activity [1]. This specific derivative, with its balanced hydrogen-bonding and enhanced lipophilicity compared to 5-amino analogs, serves as an ideal starting scaffold for generating focused libraries of compounds designed to penetrate bacterial or fungal cell walls. Medicinal chemists utilize this building block to introduce the 5-(methylamino)-1,2,3-thiadiazole-4-yl)ethanone moiety into larger structures, systematically exploring structure-activity relationships (SAR) to improve potency and selectivity against resistant microbial strains [1].

Agrochemical & Plant Activator Intermediate

1,2,3-Thiadiazole derivatives are prominent in the development of novel fungicides and plant elicitors that induce systemic acquired resistance (SAR) in crops [2]. The methylamino substitution is a known feature in certain agrochemical leads, where it can influence systemic mobility within the plant (phloem mobility) and target-site binding. This compound is a strategic procurement choice for agrochemical research teams synthesizing and testing analogs of established thiadiazole-based fungicides or developing next-generation plant protection agents [2].

CNS-Targeted Ligand Synthesis

The improved calculated logP (0.78) and favorable topological polar surface area (TPSA of 54.88 Ų) of this compound, as provided by vendor data, place it within the optimal property space for blood-brain barrier (BBB) penetration . Research groups investigating neurological disorders can leverage this building block to create novel 1,2,3-thiadiazole-containing compounds with a higher probability of accessing CNS targets. The methylamino group provides a potential protonatable center for interaction with CNS receptor binding sites .

Application
Selection Property
Validation Focus
Antimicrobial SAR library synthesis
1,2,3-Thiadiazole pharmacophore with balanced H-bond and lipophilicity profile
Antimicrobial activity and resistance profiling assays
Agrochemical fungicide / elicitor intermediate
Methylamino substitution reported to influence systemic mobility potential
Plant disease control and systemic acquired resistance (SAR) induction assays
CNS permeability probe synthesis
Reported physicochemical profile (logP, TPSA) within typical CNS drug-like space
BBB permeability models and CNS target engagement assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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